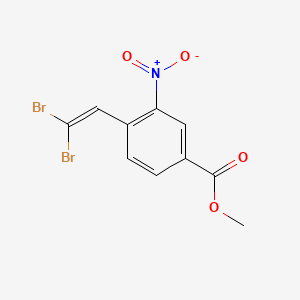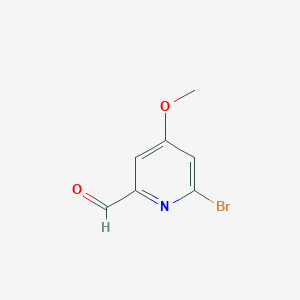
2-Amino-4-iodo-6-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-iodo-6-methylbenzoic acid is an organic compound with the molecular formula C8H8INO2 It is a derivative of benzoic acid, characterized by the presence of an amino group, an iodine atom, and a methyl group on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-iodo-6-methylbenzoic acid typically involves the iodination of 2-Amino-6-methylbenzoic acid. One common method is the Sandmeyer reaction, where the amino group is diazotized and then replaced with an iodine atom using potassium iodide. The reaction conditions generally include:
Diazotization: Using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures.
Iodination: Adding potassium iodide (KI) to the diazonium salt solution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-iodo-6-methylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Stille coupling, where the iodine atom is replaced by a different aryl or vinyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of various substituted benzoic acids.
Oxidation: Formation of 2-Nitro-4-iodo-6-methylbenzoic acid.
Reduction: Formation of 2-Amino-4-iodo-6-methylbenzylamine.
Applications De Recherche Scientifique
2-Amino-4-iodo-6-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific pathways.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-4-iodo-6-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The iodine atom can enhance the compound’s ability to penetrate cell membranes, while the amino group can form hydrogen bonds with target molecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-6-methylbenzoic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Iodo-6-methylbenzoic acid: Lacks the amino group, reducing its potential for hydrogen bonding and biological activity.
4-Iodo-2-methylbenzoic acid: Different substitution pattern, leading to different chemical and biological properties.
Uniqueness
2-Amino-4-iodo-6-methylbenzoic acid is unique due to the combination of an amino group, an iodine atom, and a methyl group on the benzene ring. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C8H8INO2 |
|---|---|
Poids moléculaire |
277.06 g/mol |
Nom IUPAC |
2-amino-4-iodo-6-methylbenzoic acid |
InChI |
InChI=1S/C8H8INO2/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,10H2,1H3,(H,11,12) |
Clé InChI |
DTPVSYWVKQTVDM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C(=O)O)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(6-Aminobenzo[D][1,3]dioxol-5-YL)-4-hydroxybutan-1-one](/img/structure/B13663444.png)
![5-[3,5-Bis(trifluoromethyl)phenyl]pentanoic Acid](/img/structure/B13663451.png)



![4-[(2-Bromophenyl)thio]-3-methylbenzoic Acid](/img/structure/B13663497.png)


![Ethyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13663508.png)


![Ethyl 4-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13663532.png)
dimethylsilane](/img/structure/B13663534.png)

